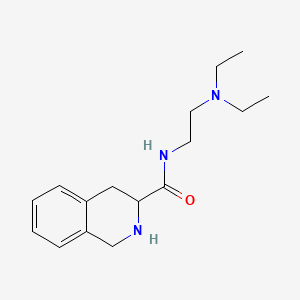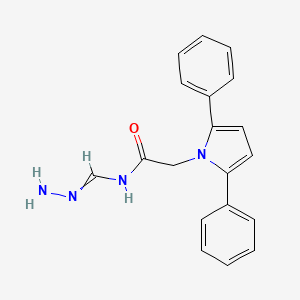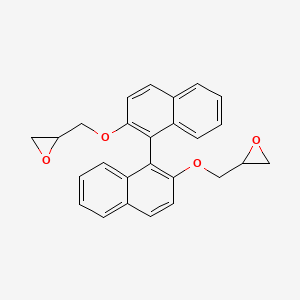
2,2'-Bis(oxiran-2-ylmethoxy)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene is a chemical compound with the molecular formula C22H18O4 It is characterized by the presence of two oxirane (epoxide) groups attached to a binaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthalene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction of the oxirane rings can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved include nucleophilic attack on the oxirane rings, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(oxiran-2-ylmethoxy)methane
- 2,2’-Bis(oxiran-2-ylmethoxy)ethane
- 2,2’-Bis(oxiran-2-ylmethoxy)propane
Uniqueness
2,2’-Bis(oxiran-2-ylmethoxy)-1,1’-binaphthalene is unique due to its binaphthalene core, which imparts distinct structural and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C26H22O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[[1-[2-(oxiran-2-ylmethoxy)naphthalen-1-yl]naphthalen-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C26H22O4/c1-3-7-21-17(5-1)9-11-23(29-15-19-13-27-19)25(21)26-22-8-4-2-6-18(22)10-12-24(26)30-16-20-14-28-20/h1-12,19-20H,13-16H2 |
InChI Key |
SZKLFAJGTPMXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCC6CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


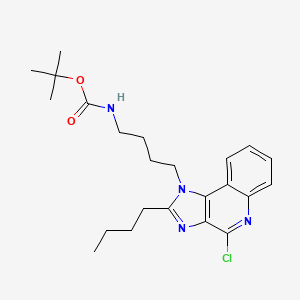



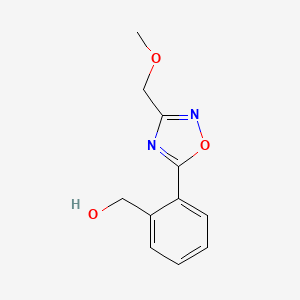
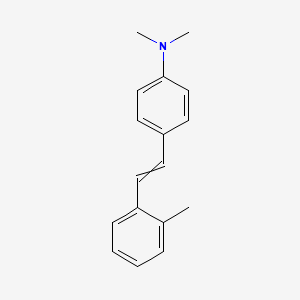

![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

